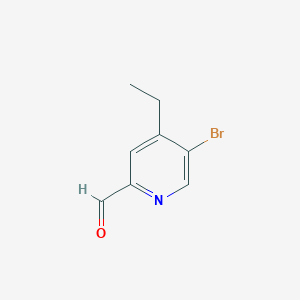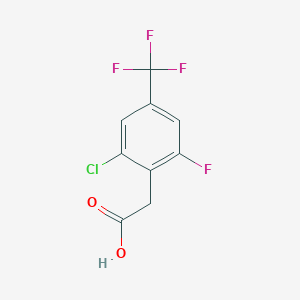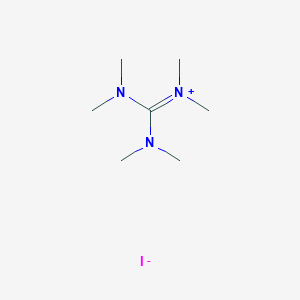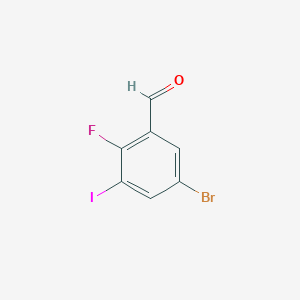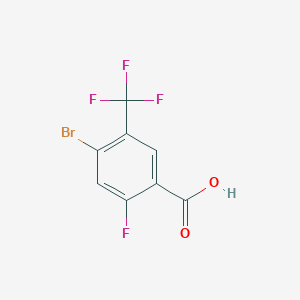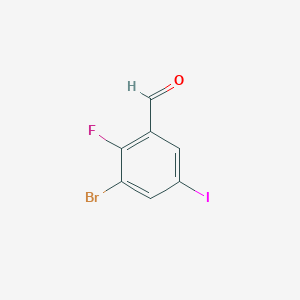
3-Bromo-2-fluoro-5-iodobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-fluoro-5-iodobenzaldehyde: is an aromatic aldehyde with the molecular formula C7H3BrFIO and a molecular weight of 328.91 g/mol . This compound is characterized by the presence of bromine, fluorine, and iodine substituents on the benzene ring, making it a valuable intermediate in organic synthesis and various chemical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoro-5-iodobenzaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method includes:
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the halogenation and formylation steps .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-fluoro-5-iodobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
Substitution Products: Depending on the substituent introduced, products may include various substituted benzaldehydes.
Oxidation Products: 3-Bromo-2-fluoro-5-iodobenzoic acid.
Reduction Products: 3-Bromo-2-fluoro-5-iodobenzyl alcohol.
Scientific Research Applications
3-Bromo-2-fluoro-5-iodobenzaldehyde is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Material Science: In the development of molecular receptors and building blocks for crystal engineering.
Pharmaceutical Research: As a precursor for the synthesis of biologically active compounds.
Chemical Biology: In the study of enzyme inhibitors and molecular probes.
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluoro-5-iodobenzaldehyde depends on its specific application. In organic synthesis, it acts as an electrophile in substitution reactions. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
2-Bromo-5-fluorobenzaldehyde: Similar structure but lacks the iodine substituent.
3-Bromo-5-fluorobenzaldehyde: Similar structure but lacks the iodine substituent.
2-Fluoro-5-iodobenzaldehyde: Similar structure but lacks the bromine substituent.
Uniqueness: 3-Bromo-2-fluoro-5-iodobenzaldehyde is unique due to the presence of all three halogen atoms (bromine, fluorine, iodine) on the benzene ring, providing distinct reactivity and versatility in chemical synthesis .
Properties
IUPAC Name |
3-bromo-2-fluoro-5-iodobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFIO/c8-6-2-5(10)1-4(3-11)7(6)9/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPYBNIGOQMZLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)F)Br)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFIO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
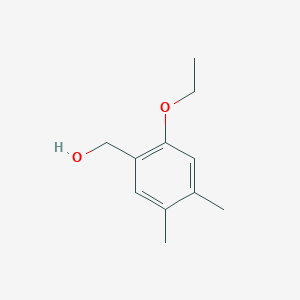

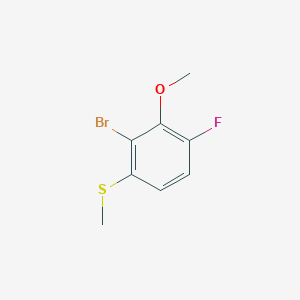
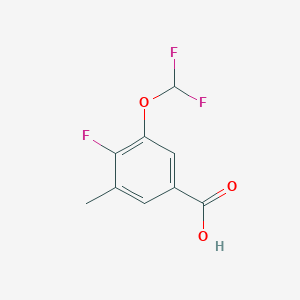
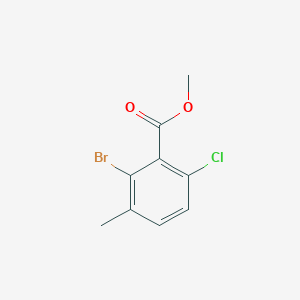
![Bicyclo[1.1.1]pentane-1,3-diol](/img/structure/B6305337.png)
